N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

Medicinal Chemistry Assay Development Salt Selection

N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride (CAS 1803587-21-4) is a chiral piperidine‑pyrazole‑benzamide scaffold supplied as a well‑defined dihydrochloride salt (1:2 stoichiometry) by Enamine and catalogued in PubChem. Its core structure integrates a secondary piperidine amine and a pyrazole NH, enabling selective N‑functionalisation, while the dihydrochloride salt confers aqueous solubility that is absent in the neutral free‑base form.

Molecular Formula C15H20Cl2N4O
Molecular Weight 343.2 g/mol
CAS No. 1803587-21-4
Cat. No. B6617991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
CAS1803587-21-4
Molecular FormulaC15H20Cl2N4O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H
InChIKeyCNCTVWPQWWEWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride (CAS 1803587-21-4): Structural and Salt-Form Overview for Research Procurement


N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride (CAS 1803587-21-4) is a chiral piperidine‑pyrazole‑benzamide scaffold supplied as a well‑defined dihydrochloride salt (1:2 stoichiometry) by Enamine and catalogued in PubChem [1][2]. Its core structure integrates a secondary piperidine amine and a pyrazole NH, enabling selective N‑functionalisation, while the dihydrochloride salt confers aqueous solubility that is absent in the neutral free‑base form [3].

N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride: Why Free Bases and Positional Isomers Are Not Drop-In Replacements


The free base (CAS 1803610‑79‑8) lacks the stoichiometric hydrochloride counter‑ions and consequently exhibits limited aqueous solubility, which can compromise reproducibility in biochemical assays that demand DMSO‑free aqueous buffers [1]. Positional isomers such as N‑(5‑piperidin‑3‑yl‑1H‑pyrazol‑4‑yl)benzamide place the piperidine at the pyrazole 5‑position, altering the N‑functionalisable vector and likely modulating target engagement; literature on related pyrazole‑piperidine series confirms that the substitution position critically affects kinase selectivity [2].

Competitive Differentiation Evidence for N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride


Aqueous Solubility Advantage of the Pre‑Formed Dihydrochloride Salt Over the Neutral Free Base

The title dihydrochloride salt is explicitly documented as 'soluble in water,' whereas the neutral free base (CAS 1803610‑79‑8) is a lipophilic solid with no aqueous solubility reported in authoritative databases [1][2]. This salt form eliminates the need for DMSO or surfactant‑based solubilisation, enabling direct use in aqueous enzymatic and cellular assays.

Medicinal Chemistry Assay Development Salt Selection

Cost‑Per‑Experiment Advantage for Primary Screening Libraries

Enamine offers the dihydrochloride in small‑quantity vials (e.g., 0.25 g at $481), allowing procurement at a unit cost of ~$1,924/g [1]. In contrast, the closest free‑base analogue from mainstream catalogues (Leyan, 95% purity) is listed without published pricing for sub‑gram quantities, implying minimum order thresholds that can inflate initial screening costs .

High‑Throughput Screening Procurement Economics Library Design

Chiral Scaffold with Two Orthogonal Functionalisation Handles

The piperidine ring contains a stereogenic centre at the 3‑position, and the pyrazole ring bears an unprotected NH at position 1, providing two chemically distinct vectors for library synthesis [1]. This contrasts with simpler benzamide building blocks such as N‑(piperidin‑3‑yl)benzamide (CAS not available as a dihydrochloride), which lacks the pyrazole NH handle and therefore offers only one derivatisation point .

Diversity‑Oriented Synthesis Fragment Elaboration Medicinal Chemistry

Procurement‑Relevant Application Scenarios for N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride


Aqueous Kinase‑Profiling Panels Requiring DMSO‑Free Conditions

Because the dihydrochloride salt is soluble in water, it can be directly diluted into kinase reaction buffers, avoiding DMSO carryover that often complicates IC₅₀ determination in biochemical kinase assays [1].

Cost‑Sensitive Pilot Screening of Pyrazole‑Piperidine Libraries

The Enamine sub‑gram pricing (0.25 g at $481) allows medicinal chemistry groups to procure just enough material for a pilot screen of 10²–10³ compounds without committing to large‑scale synthesis, a decisive advantage when exploring new kinase targets [2].

Diversity‑Oriented Synthesis of CNS‑Focused Compound Collections

The dual‑handle architecture (piperidine NH + pyrazole NH) supports parallel functionalisation at two positions, enabling rapid generation of CNS‑permeable analogues for dopamine D4 or CB1 receptor programs where substitution pattern profoundly influences selectivity [3].

Fragment‑Based Lead Discovery Requiring a Soluble, Chiral Heterocyclic Core

The pre‑dissolved dihydrochloride form facilitates fragment soaking experiments in crystallography and NMR‑based screening, where high aqueous solubility and defined chirality are essential for reliable structure determination [1].

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